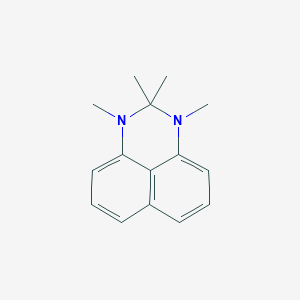
1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethyl-1,2-diaminobenzene with acetone in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the perimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated perimidine derivatives.
Substitution: Formation of substituted perimidine derivatives.
Aplicaciones Científicas De Investigación
1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 1,2,2,3-tetramethyl-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1,2,2,3-Tetramethyl-2,3-dihydro-1H-perimidine
- 1,2,2,3-Tetramethylperimidine
Comparison: this compound is unique due to its specific substitution pattern and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Propiedades
Número CAS |
64482-94-6 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,2,2,3-tetramethylperimidine |
InChI |
InChI=1S/C15H18N2/c1-15(2)16(3)12-9-5-7-11-8-6-10-13(14(11)12)17(15)4/h5-10H,1-4H3 |
Clave InChI |
MWDXCMRAXBNEEH-UHFFFAOYSA-N |
SMILES |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
SMILES canónico |
CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C |
Key on ui other cas no. |
64482-94-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















